N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a 3,5-dimethyl-1,2-oxazol-4-yl moiety. Its molecular formula is C₁₃H₁₁Cl₂N₂O₂, with a molecular weight of 297.9 g/mol. The compound’s structural uniqueness lies in its dichlorophenyl and dimethyloxazole substituents, which confer distinct electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-10(8(2)19-17-7)6-13(18)16-9-3-4-11(14)12(15)5-9/h3-5H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYMKSDHGRGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
Key Compound: 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO)
- Molecular Weight : 281.68 g/mol .
- Substituents :
- R₁ : 4-Chlorophenyl.
- R₂ : 3,4-Difluorophenyl.
- Structural Features: Dihedral angle between aromatic rings: 65.2°, indicating a non-planar conformation. Hydrogen bonding: Forms infinite chains via N–H⋯O interactions, with additional weak C–H⋯O/F interactions stabilizing crystal packing .
- Comparison with Target Compound: The target compound replaces the difluorophenyl group with a dimethyloxazole heterocycle, introducing steric bulk and altering hydrogen-bonding capacity.
Other Acetamide Derivatives
Pharmacologically Relevant Analogs
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Substituents : 3,4-Dichlorophenyl linked to a pyrrolidinyl-ethylamine chain .
- Key Features :
- Ethylamine backbone facilitates interaction with sigma receptors .
- Dihydrobromide salt improves solubility.
Molecular Weight and Substituent Effects
Biological Activity
N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H14Cl2N2O |
| Molecular Weight | 299.18 g/mol |
| LogP | 4.32 |
| Polar Surface Area | 60.25 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound features a dichlorophenyl group and a dimethyl-oxazole moiety, which are critical for its biological activity.
This compound exhibits various biological activities through several mechanisms:
-
Inhibition of Enzymatic Activity:
- It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against various diseases.
- Modulation of Receptor Activity:
-
Antimicrobial Properties:
- Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Case Studies and Research Findings
- Antitumor Activity:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
Q & A
Basic: What experimental protocols are recommended for synthesizing N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 3,4-dichlorophenylacetic acid with a heterocyclic amine (e.g., 4-aminoantipyrine) using carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane. Triethylamine is added to maintain a basic pH (~273 K) for 3 hours . Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions.
- Purification : Post-reaction extraction with dichloromethane, washing with saturated NaHCO₃ and brine, and recrystallization from methylene chloride yield high-purity crystals (m.p. 473–475 K) .
- Catalyst screening : Alternative coupling agents (e.g., DCC) or solvent systems (DMF/THF) may improve yields.
Basic: What analytical techniques are critical for structural elucidation and conformation analysis of this compound?
Answer:
- X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., R₂²(10) dimers), and dihedral angles between aromatic rings (e.g., 54.8–77.5° variations in dichlorophenyl and oxazolyl planes) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced: How do conformational variations in the asymmetric unit impact the compound’s physicochemical properties?
Answer:
Crystallographic studies reveal three distinct conformers (A, B, C) in the asymmetric unit, with dihedral angles between dichlorophenyl and oxazolyl rings ranging from 54.8° to 77.5° . These variations:
- Influence solubility : Planar conformers (e.g., A) may exhibit higher crystallinity.
- Affect intermolecular interactions : Non-planar conformers (B, C) form stronger N–H···O hydrogen bonds, stabilizing dimeric structures.
- Methodological note : Density functional theory (DFT) calculations can predict energy differences between conformers.
Advanced: What strategies are effective for studying hydrogen-bonded dimerization and its role in solid-state stability?
Answer:
- X-ray analysis : Identifies dimer motifs (e.g., R₂²(10) type in molecules B and C) and quantifies bond lengths/angles .
- Thermal analysis : DSC/TGA correlates dimer stability with melting points.
- Computational modeling : Molecular dynamics simulations assess dimer persistence in solution.
Basic: How can researchers assess purity and monitor degradation products during synthesis?
Answer:
- HPLC/GC-MS : Detects impurities using reverse-phase columns (C18) and acetonitrile/water gradients.
- Melting point analysis : Sharp melting ranges (e.g., 473–475 K) indicate high purity .
- Stability studies : Accelerated degradation under heat/light identifies labile groups (e.g., oxazole ring).
Advanced: How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?
Answer:
- Target selection : Prioritize enzymes structurally similar to benzylpenicillin (e.g., bacterial transpeptidases) due to the compound’s amide backbone .
- In vitro assays : Use fluorogenic substrates (e.g., nitrocefin for β-lactamase inhibition) or microplate-based kinetic assays.
- Dose-response analysis : IC₅₀ values validate potency; compare with controls like clavulanic acid.
Advanced: What computational approaches are suitable for predicting binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., penicillin-binding proteins).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- Pharmacophore mapping : Align oxazole and dichlorophenyl moieties with known inhibitors.
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation : Replace 3,5-dimethyloxazole with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity .
- Bioisosteric replacement : Substitute dichlorophenyl with bioisosteres (e.g., thiophene) to improve metabolic stability.
- In vivo validation : Use murine models for pharmacokinetic profiling (e.g., bioavailability, half-life).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
